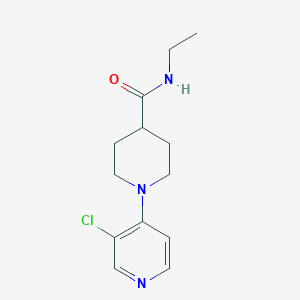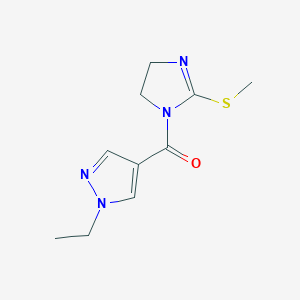
(1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone, also known as EMDI, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand in various reactions, such as Suzuki-Miyaura cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of (1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and division. This compound has been found to inhibit the activity of several kinases, including JAK2 and EGFR, which are known to play a role in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. In vivo studies have shown that this compound can reduce tumor growth in mice, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has several advantages for lab experiments, including its relatively simple synthesis method, stability under various conditions, and versatility in its applications. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound and its derivatives. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases besides cancer, such as inflammatory disorders. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential toxic effects.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel materials and therapeutic agents with significant benefits for society.
Métodos De Síntesis
(1-Ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone can be synthesized through a multistep process involving the reaction of 1-ethylpyrazole with 2-methylsulfanyl-4,5-dihydroimidazole. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through various techniques such as chromatography.
Propiedades
IUPAC Name |
(1-ethylpyrazol-4-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-3-13-7-8(6-12-13)9(15)14-5-4-11-10(14)16-2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQSYJPLWWCQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
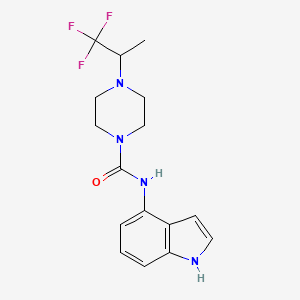
![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
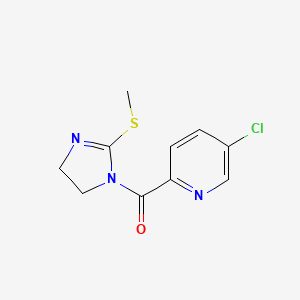
![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)



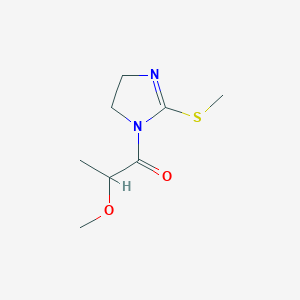

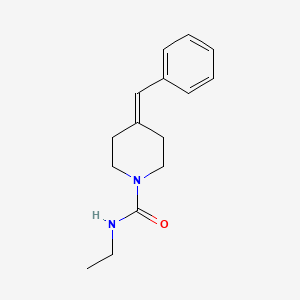

![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
